2,6-difluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide 2,6-difluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 897618-70-1
VCID: VC6387018
InChI: InChI=1S/C19H20F3N3O3S/c20-14-4-6-15(7-5-14)24-9-11-25(12-10-24)29(27,28)13-8-23-19(26)18-16(21)2-1-3-17(18)22/h1-7H,8-13H2,(H,23,26)
SMILES: C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F
Molecular Formula: C19H20F3N3O3S
Molecular Weight: 427.44

2,6-difluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

CAS No.: 897618-70-1

Cat. No.: VC6387018

Molecular Formula: C19H20F3N3O3S

Molecular Weight: 427.44

* For research use only. Not for human or veterinary use.

2,6-difluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide - 897618-70-1

Specification

CAS No. 897618-70-1
Molecular Formula C19H20F3N3O3S
Molecular Weight 427.44
IUPAC Name 2,6-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Standard InChI InChI=1S/C19H20F3N3O3S/c20-14-4-6-15(7-5-14)24-9-11-25(12-10-24)29(27,28)13-8-23-19(26)18-16(21)2-1-3-17(18)22/h1-7H,8-13H2,(H,23,26)
Standard InChI Key ZDJIXWFWCQPDHD-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₉H₂₀F₃N₃O₃S, with a molar mass of 427.44 g/mol. Its IUPAC name, 2,6-difluoro-N-[2-(4-(4-fluorophenyl)piperazine-1-sulfonyl)ethyl]benzamide, reflects three critical structural domains:

  • Benzamide core: Substituted with fluorine at the 2- and 6-positions, enhancing electronegativity and metabolic stability.

  • Sulfonylethyl linker: A -SO₂-CH₂-CH₂- group connecting the benzamide to the piperazine ring, likely influencing conformational flexibility and solubility.

  • 4-(4-Fluorophenyl)piperazine: A tertiary amine-containing heterocycle with a para-fluorophenyl substituent, a motif common in neurotransmitter receptor ligands .

The Standard InChIKey (ZDJIXWFWCQPDHD-UHFFFAOYSA-N) and SMILES string (C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F) provide unambiguous descriptors for computational modeling.

Physicochemical Properties

While solubility data remain unpublished, the presence of polar sulfonyl and amide groups suggests moderate aqueous solubility, contingent on pH and counterion effects. The LogP value, though unreported, can be estimated at ~2.5–3.5 based on analogous piperazine sulfonamides, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.897618-70-1
Molecular FormulaC₁₉H₂₀F₃N₃O₃S
Molecular Weight427.44 g/mol
IUPAC Name2,6-difluoro-N-[2-(4-(4-fluorophenyl)piperazine-1-sulfonyl)ethyl]benzamide
SMILESC1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F

Synthetic Pathways and Optimization

Precursor Synthesis

A critical intermediate, 2,6-difluorobenzamide, is synthesized via non-catalytic hydrolysis of 2,6-difluorobenzonitrile in near-critical water (240–260°C, 6–8 hours), yielding 51.2–96.2% product depending on reaction conditions . This method avoids traditional acid/base catalysts, reducing byproduct formation .

Coupling Strategy

The final compound is likely assembled through sequential reactions:

  • Sulfonation: Piperazine reacts with a sulfonyl chloride derivative to form the sulfonamide linkage.

  • Amide Bond Formation: Coupling the sulfonylethylamine intermediate with 2,6-difluorobenzoic acid using carbodiimide-based activating agents .

While explicit details are proprietary, analogous syntheses of related piperazine sulfonamides employ reflux conditions in ethanol or THF with yields of 63.6–78.8% .

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsYield
1Benzonitrile hydrolysisH₂O, 240–260°C, 6–8 h51–96%
2Piperazine sulfonylationClSO₂-R, base, DCM, 0°C→RT~75%*
3Amide couplingDCC, DMAP, CH₂Cl₂, RT~70%*
*Estimated from analogous procedures .
CompoundTargetActivitySource
4-Chlorobenzyl-piperazine coumarinBacterial DNA gyraseMIC = 2 μg/mL (S. aureus)
N-(2-(4-(4-Methoxyphenylsulfonyl)piperazin-1-yl)ethyl)benzamide5-HT₁A receptorIC₅₀ = 12 nM
2,6-Difluoro-N-(piperidin-4-yl)benzamideEGFR kinaseIC₅₀ = 8 nM

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